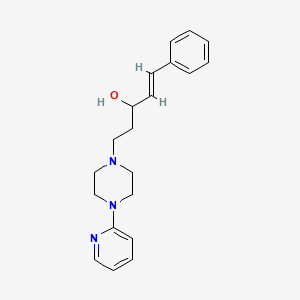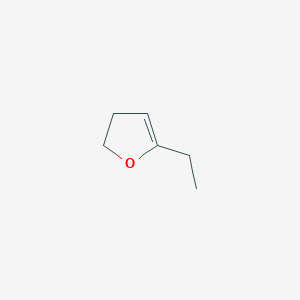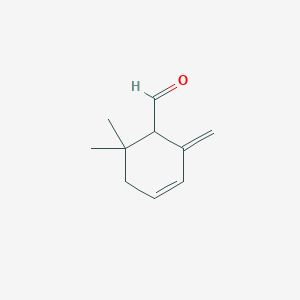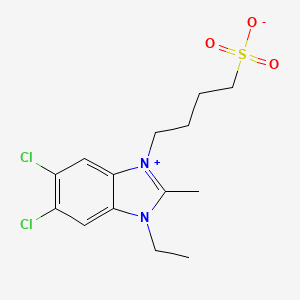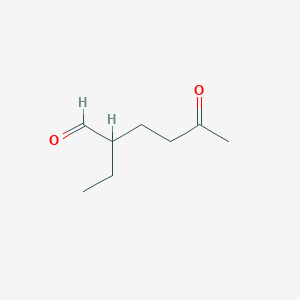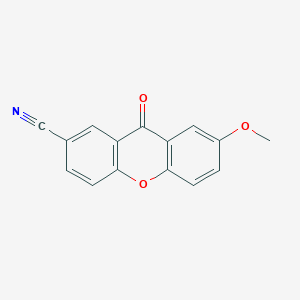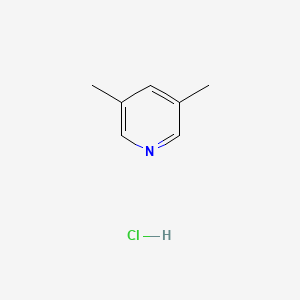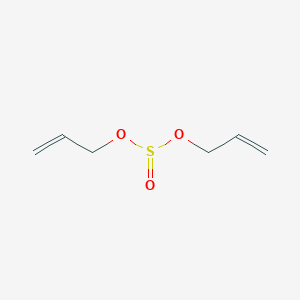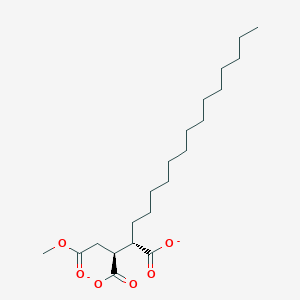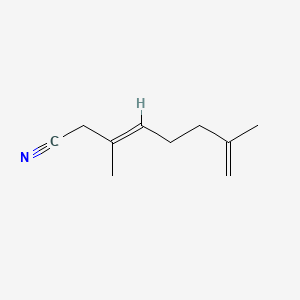
3,7-Dimethylocta-3,7-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
3,7-Octadienenitrile, 3,7-dimethyl- can be synthesized through several methods:
From Geranialoxime with Acetic Anhydride: This method involves the reaction of geranialoxime with acetic anhydride to produce the desired compound.
From Geranyl Chloride and Sodium Cyanide: Another method involves the reaction of geranyl chloride with sodium cyanide.
These methods are typically carried out under controlled conditions to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
3,7-Octadienenitrile, 3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The nitrile group can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,7-Octadienenitrile, 3,7-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavors and fragrances industry due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of 3,7-Octadienenitrile, 3,7-dimethyl- involves its interaction with molecular targets and pathways in biological systems. It is one of the most potent cyclase stimulators, which means it can stimulate the activity of cyclase enzymes. This activity is crucial in various biochemical pathways, including those involved in the sense of smell .
Comparación Con Compuestos Similares
3,7-Octadienenitrile, 3,7-dimethyl- can be compared with other similar compounds such as:
Geranyl Acetate: This compound has a similar structure but differs in its functional groups and applications.
Nerol: Another related compound with a similar structure but different odor characteristics and uses.
The uniqueness of 3,7-Octadienenitrile, 3,7-dimethyl- lies in its potent cyclase-stimulating activity and its distinctive odor profile .
Propiedades
Número CAS |
31945-18-3 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
(3E)-3,7-dimethylocta-3,7-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h6H,1,4-5,7H2,2-3H3/b10-6+ |
Clave InChI |
HXWCEYZTTHUVCC-UXBLZVDNSA-N |
SMILES isomérico |
CC(=C)CC/C=C(\C)/CC#N |
SMILES canónico |
CC(=C)CCC=C(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


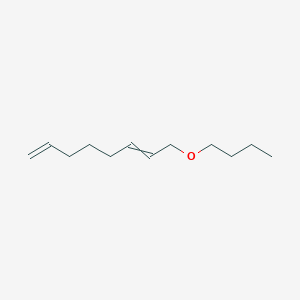
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)

![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
